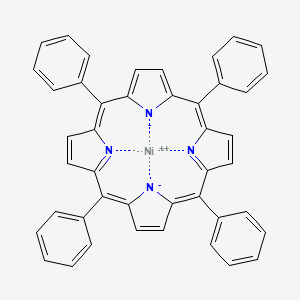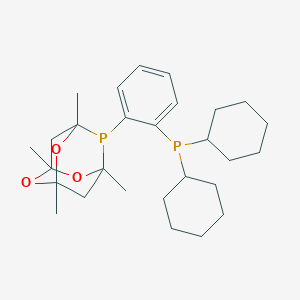
8-(2-(Dicyclohexylphosphaneyl)phenyl)-1,3,5,7-tetramethyl-2,4,6-trioxa-8-phosphaadamantane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(2-(Dicyclohexylphosphaneyl)phenyl)-1,3,5,7-tetramethyl-2,4,6-trioxa-8-phosphaadamantane is a complex organophosphorus compound. It is known for its unique structure, which includes a phosphine ligand attached to a phenyl group, and a tetramethyl-trioxa-phosphaadamantane core. This compound is particularly significant in the field of catalysis, where it is used as a ligand in various metal-catalyzed reactions.
Métodos De Preparación
The synthesis of 8-(2-(Dicyclohexylphosphaneyl)phenyl)-1,3,5,7-tetramethyl-2,4,6-trioxa-8-phosphaadamantane typically involves several steps:
Formation of the Phosphine Ligand: The dicyclohexylphosphine is first synthesized by reacting cyclohexylmagnesium bromide with phosphorus trichloride.
Attachment to the Phenyl Group: The dicyclohexylphosphine is then reacted with a brominated phenyl compound to form the dicyclohexylphosphaneylphenyl intermediate.
Formation of the Trioxa-Phosphaadamantane Core: The trioxa-phosphaadamantane core is synthesized separately through a series of cyclization reactions involving tetramethyl compounds.
Final Coupling: The dicyclohexylphosphaneylphenyl intermediate is then coupled with the trioxa-phosphaadamantane core under specific conditions to form the final compound.
Industrial production methods often involve optimizing these steps to increase yield and purity, using advanced techniques such as high-pressure reactors and continuous flow systems.
Análisis De Reacciones Químicas
8-(2-(Dicyclohexylphosphaneyl)phenyl)-1,3,5,7-tetramethyl-2,4,6-trioxa-8-phosphaadamantane undergoes various types of chemical reactions:
Oxidation: The phosphine group can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced under specific conditions to form reduced phosphine derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions, where substituents on the phenyl ring are replaced by other groups.
Coupling Reactions: It is commonly used as a ligand in palladium-catalyzed coupling reactions such as Suzuki-Miyaura and Heck reactions.
Common reagents used in these reactions include palladium catalysts, boronic acids, and halides. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Aplicaciones Científicas De Investigación
8-(2-(Dicyclohexylphosphaneyl)phenyl)-1,3,5,7-tetramethyl-2,4,6-trioxa-8-phosphaadamantane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in various metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.
Biology: The compound is studied for its potential use in biological systems, particularly in enzyme mimetics and as a probe for studying phosphine interactions in biological molecules.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in pharmaceuticals due to its unique structural properties.
Industry: It is used in the production of fine chemicals and in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism by which 8-(2-(Dicyclohexylphosphaneyl)phenyl)-1,3,5,7-tetramethyl-2,4,6-trioxa-8-phosphaadamantane exerts its effects is primarily through its role as a ligand in catalysis. The phosphine group coordinates with metal centers, stabilizing the metal and facilitating various catalytic cycles. The unique structure of the compound allows for specific interactions with the metal center, enhancing the efficiency and selectivity of the catalytic process.
Comparación Con Compuestos Similares
Similar compounds include other phosphine ligands such as triphenylphosphine, tricyclohexylphosphine, and diphenylphosphinoethane. Compared to these, 8-(2-(Dicyclohexylphosphaneyl)phenyl)-1,3,5,7-tetramethyl-2,4,6-trioxa-8-phosphaadamantane offers unique advantages:
Higher Stability: The trioxa-phosphaadamantane core provides greater stability under various reaction conditions.
Enhanced Selectivity: The specific structure allows for more selective interactions with metal centers, improving the selectivity of catalytic reactions.
Versatility: It can be used in a wider range of reactions compared to simpler phosphine ligands.
Propiedades
Fórmula molecular |
C28H42O3P2 |
|---|---|
Peso molecular |
488.6 g/mol |
Nombre IUPAC |
dicyclohexyl-[2-(1,3,5,7-tetramethyl-2,4,6-trioxa-8-phosphatricyclo[3.3.1.13,7]decan-8-yl)phenyl]phosphane |
InChI |
InChI=1S/C28H42O3P2/c1-25-19-27(3)31-26(2,29-25)20-28(4,30-25)33(27)24-18-12-11-17-23(24)32(21-13-7-5-8-14-21)22-15-9-6-10-16-22/h11-12,17-18,21-22H,5-10,13-16,19-20H2,1-4H3 |
Clave InChI |
RDFYIHPJEXXODP-UHFFFAOYSA-N |
SMILES canónico |
CC12CC3(OC(O1)(CC(O2)(P3C4=CC=CC=C4P(C5CCCCC5)C6CCCCC6)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[tert-Butoxycarbonyl(methyl)amino]thietane-3-carboxylic acid](/img/structure/B15201946.png)
![b-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(bR)-1H-pyrazole-1-propanenitrile,trifluoroacetate](/img/structure/B15201961.png)
![7-(benzyloxy)-3-bromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B15201963.png)
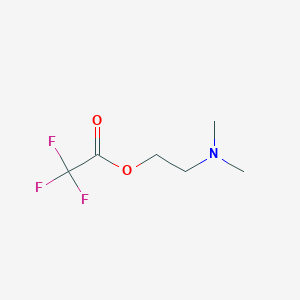
![N-Butyl-2-[[2-(4-Fluorophenyl)-6-Methyl-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B15201993.png)
![8-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B15201995.png)
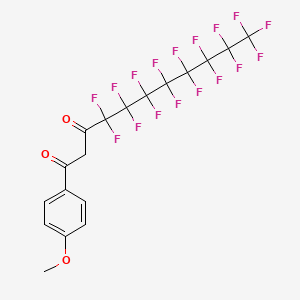
![10,16-Bis[3,5-bis(trifluoromethyl)phenyl]-12-(4-methylphenyl)sulfonyl-13-oxo-12,14-diaza-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B15202012.png)

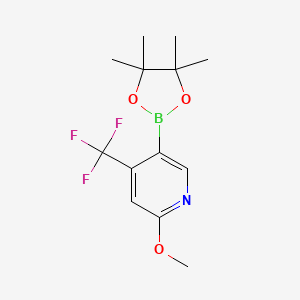
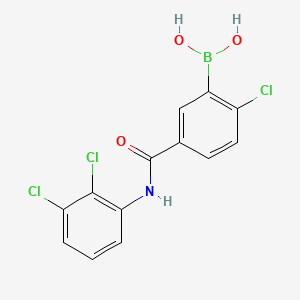
![N-(4-Fluoro-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide](/img/structure/B15202029.png)
